Eserethol

Catalog No.
S784621
CAS No.
469-23-8
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eserethol

CAS Number

469-23-8

Product Name

Eserethol

IUPAC Name

(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1

InChI Key

KQWOEHQIZVGMMT-CABCVRRESA-N

SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Isomeric SMILES

CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

Eserethol (CAS 469-23-8) is a synthetic tricyclic pyrroloindole intermediate primarily utilized in the total synthesis of physostigmine and related acetylcholinesterase (AChE) inhibitors[1]. Characterized by its stable ethyl ether protecting group at the 5-position of the indole core, eserethol serves as a critical junction for enantiomeric resolution and subsequent conversion to eseroline [2]. Its stable semi-solid form and predictable solubility profile make it a highly processable building block for pharmaceutical research and alkaloid synthesis, offering a reliable pathway to complex chiral therapeutics.

Attempting to bypass eserethol by utilizing unprotected eseroline or alternative ether analogs often compromises synthetic efficiency and reproducibility [1]. Unprotected eseroline is highly susceptible to oxidative degradation during harsh reductive cyclization steps, leading to poor yields and complex impurity profiles. Furthermore, while other protecting groups might survive reduction, eserethol specifically aligns with established, high-yielding deprotection protocols that cleanly yield the exact precursor needed for physostigmine, ensuring that final carbamoylation proceeds without competitive side reactions or significant material attrition [2].

High-Yield Enantiomeric Resolution for Chiral Alkaloid Synthesis

Eserethol can be efficiently resolved into its (-)-enantiomer using chiral resolving agents such as tartaric acid derivatives [1]. Precipitation of the (-)-eserethole tartrate salt followed by basification yields the optically pure intermediate with up to 98% recovery from the salt. In contrast, attempting resolution on earlier oxindole precursors or unprotected eseroline often results in lower optical purity and significant material loss due to chemical instability [1].

Evidence DimensionEnantiomeric recovery yield
Target Compound DataUp to 98% recovery of pure (-)-eserethole from its tartrate salt
Comparator Or BaselineResolution of earlier oxindole intermediates or unprotected eseroline (typically <50% viable recovery due to instability)
Quantified DifferenceNear-quantitative recovery of the desired enantiomer post-resolution
ConditionsTartaric acid resolution in alcohol/acetone, followed by basification and heptane extraction

High-efficiency resolution of eserethol is critical for procuring a viable pathway to optically pure (-)-physostigmine without massive material attrition.

Superior Stability During Pyrroloindole Core Formation

The ethyl ether moiety in eserethol provides robust protection of the phenolic oxygen during harsh reductive cyclization steps, such as those utilizing sodium bis-(2-methoxyethoxy)aluminum hydride (Vitride) or lithium aluminum hydride [1]. Compared to synthesizing unprotected eseroline directly—which suffers from severe oxidative degradation under strong reducing conditions—the eserethol route maintains structural integrity, allowing for clean product isolation via simple non-polar solvent extraction [1].

Evidence DimensionIntermediate stability during reductive cyclization
Target Compound DataStable ethyl ether protection allows clean cyclization and extraction
Comparator Or BaselineUnprotected eseroline (highly susceptible to oxidative degradation under reducing conditions)
Quantified DifferencePrevents oxidative loss, enabling high-yield isolation via simple non-polar extraction
ConditionsReductive cyclization of oxindole precursors at 25-70 °C

Procuring eserethol circumvents the handling of unstable phenolic intermediates during aggressive reduction steps, ensuring reproducible scale-up.

Selective Cleavage for Direct Physostigmine Synthesis

Eserethol is specifically optimized for conversion to physostigmine because its ethyl ether group can be cleanly and rapidly cleaved using anhydrous aluminum chloride to yield eseroline [1]. Compared to bulkier protecting groups that require harsher or more prolonged deprotection conditions, eserethol's rapid cleavage minimizes the time the resulting eseroline spends in its vulnerable, oxidation-prone phenolic state prior to final carbamoylation [1].

Evidence DimensionDeprotection efficiency for carbamoylation
Target Compound DataRapid, selective cleavage via anhydrous AlCl3 to yield eseroline
Comparator Or BaselineBulkier ether/ester protecting groups (require prolonged, harsher conditions)
Quantified DifferenceMinimizes the duration eseroline remains in its vulnerable unprotected phenolic state
ConditionsAnhydrous AlCl3 treatment followed immediately by reaction with methyl isocyanate

The specific deprotection kinetics of eserethol make it the optimal precursor for maximizing the final yield of physostigmine.

Total Synthesis of (-)-Physostigmine and Analogs

As the direct, stable precursor to eseroline, eserethol is the standard procurement choice for the total synthesis of physostigmine and novel acetylcholinesterase inhibitors [1].

Development of Pyrroloindole-Based Therapeutics

Procuring eserethol provides a stable, processable core scaffold for generating libraries of compounds targeting neurodegenerative diseases where the pyrroloindole framework is essential [1].

Chiral Resolution Methodology Development

Due to its well-documented resolution profile, racemic eserethol serves as a reliable benchmark substrate for testing new chiral resolving agents or asymmetric synthesis protocols [2].

XLogP3

1.5

Dates

Last modified: 02-18-2024

Explore Compound Types